4-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZOYL)MORPHOLINE
Description
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine is an organic compound that features a morpholine ring, a benzoyl group, and a 4-fluorophenylmethylsulfanyl moiety
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYAONIVGFRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine typically involves multiple steps:
Formation of the 4-fluorophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorophenylmethyl sulfide.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form 4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)chloride.
Morpholine addition: Finally, the benzoyl chloride derivative is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Carboxylic acid and morpholine.
Scientific Research Applications
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Fluorophenylmethyl sulfide
- Benzoylmorpholine
Uniqueness
4-(2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoyl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, benzoyl group, and 4-fluorophenylmethylsulfanyl moiety distinguishes it from other similar compounds and provides a versatile scaffold for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
